molecular formula C12H13NO B1361794 8-Ethyl-2-methylquinolin-4-ol CAS No. 63136-23-2

8-Ethyl-2-methylquinolin-4-ol

Cat. No. B1361794
CAS RN: 63136-23-2
M. Wt: 187.24 g/mol
InChI Key: VOOFHJQJGZCKJM-UHFFFAOYSA-N
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Description

“8-Ethyl-2-methylquinolin-4-ol” is a chemical compound with the molecular formula C12H13NO . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “8-Ethyl-2-methylquinolin-4-ol”, has been a subject of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “8-Ethyl-2-methylquinolin-4-ol” consists of a quinoline scaffold with ethyl and methyl substituents. The average mass of the molecule is 187.238 Da, and the monoisotopic mass is 187.099716 Da .

Scientific Research Applications

Antimicrobial Activity

8-Ethyl-2-methylquinolin-4-ol and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial activities against various bacteria and fungi. For instance, a study synthesized a novel ligand related to 8-hydroxyquinolines, which demonstrated in vitro antimicrobial activity against strains of Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and Aspergillus niger (Patel & Patel, 2017). Additionally, the antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues were explored for their effectiveness against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).

Corrosion Inhibition

The derivatives of 8-hydroxyquinoline, closely related to 8-Ethyl-2-methylquinolin-4-ol, have been researched for their potential in inhibiting corrosion, particularly in acidic environments. A study on two newly substituted methylquinolin-8-ol derivatives demonstrated their efficiency as corrosion inhibitors in 1 M HCl for carbon steel, showing an inhibition efficiency of up to 97% (Rouifi et al., 2020).

Synthesis and Characterization of Derivatives

Significant research has been dedicated to synthesizing and characterizing various derivatives of 8-hydroxyquinoline, which is structurally similar to 8-Ethyl-2-methylquinolin-4-ol. These studies include the preparation of crystalline compounds and their characterization using different spectroscopic techniques. For example, a study synthesized crystalline compounds of methyl and phosphinyl derivatives of 2-methylquinolin-8-ol, providing insights into their structure through X-ray diffraction and spectroscopic methods (Małecki et al., 2010).

Catalytic Applications

The compounds related to 8-hydroxyquinoline, akin to 8-Ethyl-2-methylquinolin-4-ol, have been examined for their catalytic properties. A study discussed the use of unsymmetrical pincer ligands with an 8-hydroxyquinoline core in catalyzing Sonogashira coupling under amine and copper-free conditions, suggesting potential applications in organic synthesis (Kumar, Saleem, Mishra, & Singh, 2017).

Environmental and Health Applications

The derivatives of 8-hydroxyquinoline have beenexplored for their environmental applications, particularly in the biodegradation of pollutants. A study on the biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions identified the formation of various metabolites, highlighting the role these compounds could play in environmental remediation processes (Wang, Li, & Yang, 2010).

Synthesis of Quinoline Derivatives

The synthesis of various quinoline derivatives, including those related to 8-Ethyl-2-methylquinolin-4-ol, has been a subject of research, providing insights into new synthetic routes and applications. For instance, a study reported the successful synthesis of various 2-methylquinolines, showcasing the potential for developing novel compounds for diverse applications (Chandrashekarappa, Mahadevan, & Manjappa, 2013).

Antimalarial Activity

Research has also explored the potential antimalarial activity of 8-aminoquinoline analogues, which are structurally similar to 8-Ethyl-2-methylquinolin-4-ol. These studies have yielded promising results in the fight against malaria, highlighting the therapeutic potential of these compounds (Carroll, Berrang, & Linn, 1980).

properties

IUPAC Name

8-ethyl-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFHJQJGZCKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297202
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-methylquinolin-4-ol

CAS RN

62510-41-2, 63136-23-2
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62510-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63136-23-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wen - 2018 - core.ac.uk
Reversed-phase liquid chromatography (RPLC) is the most commonly used chromatographic technique in the pharmaceutical industry. In RPLC, a computer-assisted approach is …
Number of citations: 4 core.ac.uk

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